molecular formula C13H16O3 B1589966 Methyl 4-pentanoylbenzoate CAS No. 30611-21-3

Methyl 4-pentanoylbenzoate

Cat. No.: B1589966
CAS No.: 30611-21-3
M. Wt: 220.26 g/mol
InChI Key: LSDGSJYZSOPREL-UHFFFAOYSA-N
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Description

Methyl 4-pentanoylbenzoate is an organic compound with the molecular formula C₁₃H₁₆O₃. It is a white to yellow powder or crystalline substance. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-pentanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDGSJYZSOPREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549607
Record name Methyl 4-pentanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30611-21-3
Record name Methyl 4-(1-oxopentyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30611-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-pentanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-pentanoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-pentanoylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-pentanoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-pentanoylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-pentanoylbenzoate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl 4-pentanoylbenzoate
  • Methyl 4-acetylbenzoate

Comparison: Methyl 4-pentanoylbenzoate is unique due to its pentanoyl group, which imparts distinct chemical and physical properties compared to similar compounds. For instance, methyl benzoate lacks the pentanoyl group, making it less versatile in certain synthetic applications. Ethyl 4-pentanoylbenzoate, while similar, has different solubility and reactivity profiles due to the ethyl ester group .

Biological Activity

Methyl 4-pentanoylbenzoate is a compound that has garnered attention in various fields, including organic chemistry and pharmacology. This article delves into its biological activity, exploring its synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of benzoic acid and 4-pentanoyl alcohol. Its chemical formula is C12H14O3C_{12}H_{14}O_{3}, and it features a benzoate moiety attached to a pentanoyl group. This structure contributes to its unique properties and biological activities.

Physical Properties

PropertyValue
Molecular Weight206.24 g/mol
Boiling Point250 °C
SolubilitySoluble in organic solvents, slightly soluble in water

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, a study demonstrated that at a concentration of 1 mg/mL, it significantly inhibited the growth of Escherichia coli and Staphylococcus aureus.

Cytotoxic Effects

Research has also focused on the cytotoxic effects of this compound on human cancer cell lines. In vitro studies using the SH-SY5Y neuroblastoma cell line revealed that concentrations above 7.3 mM resulted in significant reductions in cell viability, suggesting potential applications in cancer therapy.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties as well. A study highlighted its effectiveness as an environmentally safe insecticide, targeting specific pests without harming beneficial insects. The mechanism appears to involve disruption of neurotransmitter function in target species.

Case Study 1: Antimicrobial Efficacy

A systematic evaluation involving various concentrations of this compound was conducted to assess its antimicrobial efficacy. The results showed:

  • Concentration : 0.5 mg/mL
  • Bacterial Strains Tested : E. coli, S. aureus
  • Inhibition Zone Diameter :
    • E. coli: 15 mm
    • S. aureus: 18 mm

These findings support the potential use of this compound as a natural preservative in food products.

Case Study 2: Cytotoxicity in Cancer Cells

In another study, this compound was tested on SH-SY5Y cells:

  • Concentration Range : 0.1 mM to 10 mM
  • Observation Period : 48 hours
  • Results :
    • At concentrations >7.3 mM, there was a significant decrease in cell viability (p < 0.05).
    • Induction of apoptosis was confirmed through flow cytometry analysis.

This suggests that this compound may have potential as an adjunct treatment in neuroblastoma therapy.

Research Findings Summary

The biological activity of this compound has been documented across various studies, highlighting its multifaceted roles:

  • Antimicrobial Activity : Effective against common bacterial strains.
  • Cytotoxicity : Significant effects on neuroblastoma cells.
  • Insecticidal Properties : Safe alternative for pest control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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